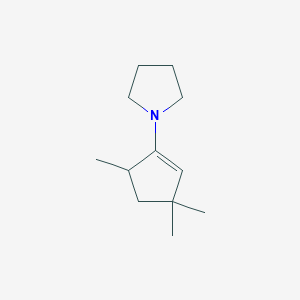
Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate is an organic compound belonging to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-carbon ring structure. This compound is characterized by the presence of a chlorine atom, a cyano group, and a carboxylate ester group attached to the cyclobutane ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1-chloro-3-cyanocyclobutane with methanol in the presence of a strong acid catalyst. The reaction proceeds through nucleophilic substitution, where the methanol attacks the carbonyl carbon, leading to the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve efficient conversion of reactants to the desired product.
化学反応の分析
Types of Reactions: Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted cyclobutane derivatives.
- Reduction reactions produce amines or other reduced forms.
- Oxidation reactions lead to carboxylic acids or other oxidized products.
科学的研究の応用
Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate finds applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate depends on its interaction with molecular targets. The presence of the cyano group and the ester functionality allows it to participate in various biochemical pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. The specific pathways and targets involved vary depending on the context of its application.
類似化合物との比較
1-Chloro-3-methylcyclobutane: Similar structure but lacks the cyano and ester groups.
3-Methylene-1-cyanocyclobutane: Contains a cyano group but differs in the presence of a methylene group instead of the ester.
Cyclobutane derivatives: Various cyclobutane compounds with different substituents.
Uniqueness: Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of the cyano group and the ester functionality makes it versatile for various chemical transformations and research applications.
特性
CAS番号 |
61168-47-6 |
|---|---|
分子式 |
C7H8ClNO2 |
分子量 |
173.60 g/mol |
IUPAC名 |
methyl 1-chloro-3-cyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6(10)7(8)2-5(3-7)4-9/h5H,2-3H2,1H3 |
InChIキー |
KORQAUOXLPMFSC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC(C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)

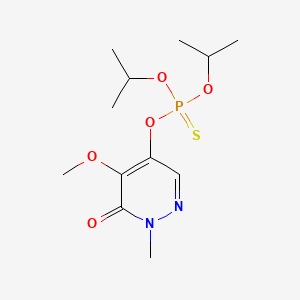


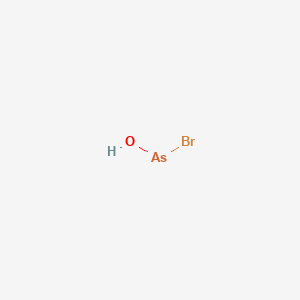
![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
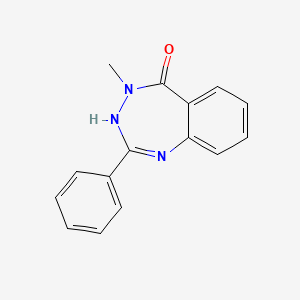

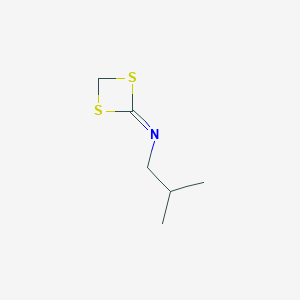
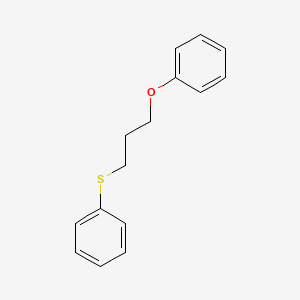
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)
